2-Amino-4-phenylpentan-1-ol

Catalog No.
S15934978
CAS No.
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-phenylpentan-1-ol

Product Name

2-Amino-4-phenylpentan-1-ol

IUPAC Name

2-amino-4-phenylpentan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-9(7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3

InChI Key

QIDACEOLINKQHY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CO)N)C1=CC=CC=C1

2-Amino-4-phenylpentan-1-ol is an organic compound characterized by a chiral center, which imparts optical activity. This compound features an amino group attached to the second carbon of a pentanol chain, with a phenyl group at the fourth carbon position. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. The compound is also known for its potential interactions with various biological targets, making it of interest in medicinal chemistry and biochemistry.

  • Oxidation: The alcohol functional group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Further reduction can convert the compound into primary amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Halogenating agents, alkylating agents.

Major Products

  • From Oxidation: Corresponding ketones or aldehydes.
  • From Reduction: Primary amines or alcohols.
  • From Substitution: Various substituted derivatives based on the nucleophile employed.

The biological activity of 2-Amino-4-phenylpentan-1-ol is notably linked to its interaction with specific molecular targets. It has been shown to interact with the Gag-Pol polyprotein, influencing pathways related to virion assembly in viral replication processes. This interaction suggests potential antiviral applications. The compound’s mechanism of action involves forming hydrogen bonds with biological molecules and participating in π-π interactions due to its phenyl group .

Synthesis of 2-Amino-4-phenylpentan-1-ol typically involves several approaches:

  • Reduction of Ketones or Aldehydes: A common method includes reducing 2-amino-4-phenylbutan-1-one using sodium borohydride or lithium aluminum hydride under controlled conditions.
  • Biocatalytic Processes: These methods utilize engineered microorganisms or enzymes for high enantioselectivity and yield, often preferred for their environmental benefits.
  • Stereoselective Synthesis: Advanced synthetic routes may involve multiple steps to achieve the desired stereochemical configuration, often utilizing chiral catalysts .

The applications of 2-Amino-4-phenylpentan-1-ol span across various fields:

  • Pharmaceutical Development: Used as a chiral building block in synthesizing complex organic molecules and biologically active compounds.
  • Biological Research: Investigated for enzyme-substrate interactions and as a precursor in synthesizing peptides and other biologically relevant molecules.
  • Industrial Use: Employed in producing fine chemicals and as a precursor in polymer synthesis.

Research on interaction studies involving 2-Amino-4-phenylpentan-1-ol focuses on its role in biological systems and interactions with various receptors. Its influence on enzymatic activity and potential therapeutic applications are key areas of investigation. Studies have indicated that environmental factors such as temperature and pH can significantly affect its stability and interactions with biological targets .

Several compounds share structural similarities with 2-Amino-4-phenylpentan-1-ol, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
2-Amino-4-methylpentan-1-olSimilar backbone but with a methyl group instead of phenylLess sterically hindered
2-Amino-3-methylbutan-1-olShorter chain with a methyl substitutionDifferent biological activity profile
(R)-2-amino-(S)-4-phenybutan-1-alcoholEnantiomeric formDifferent pharmacokinetic properties

These compounds highlight the uniqueness of 2-Amino-4-phenylpentan-1-ol due to its specific chiral structure, which can lead to distinct biological activities compared to its structural analogs .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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